molecular formula C19H17N5O B2643092 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-30-1

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2643092
CAS No.: 863019-30-1
M. Wt: 331.379
InChI Key: FLBSUNNXNXZCMB-UHFFFAOYSA-N
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Description

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents such as a 2-methylbenzyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.

    Coupling Reactions: The 2-methylbenzyl and p-tolyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: The parent compound.

    6-(2-methylbenzyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: A similar compound with a meta-tolyl group instead of a para-tolyl group.

    6-(2-methylbenzyl)-3-(o-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: A similar compound with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-7-9-16(10-8-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-14(15)2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBSUNNXNXZCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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